molecular formula C8H9NO4 B2457410 2-(Furan-3-ylformamido)propanoic acid CAS No. 1397002-01-5

2-(Furan-3-ylformamido)propanoic acid

Cat. No. B2457410
CAS RN: 1397002-01-5
M. Wt: 183.163
InChI Key: XXRQBMOHAAJSMT-UHFFFAOYSA-N
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Description

“2-(Furan-3-ylformamido)propanoic acid” is an organic compound with a molecular weight of 183.16 and a molecular formula of C8H9NO4 . It’s used for research purposes .


Synthesis Analysis

The synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, which are similar to the compound , has been studied . The reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond . According to NMR and DFT studies, the corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H9NO4 . More detailed structural analysis would require specific spectroscopic data or computational modeling, which is not available in the current search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted melting point of 147.60° C, a predicted boiling point of 446.3° C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.52 .

Scientific Research Applications

2-(Furan-3-ylformamido)propanoic acid has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers and in the production of biocatalysts. In addition, this compound is used in the synthesis of a variety of organic compounds, including carbohydrates, amino acids, and peptides.

Mechanism of Action

2-(Furan-3-ylformamido)propanoic acid is an acid-catalyzed reaction between furfural and formamide. In this reaction, the furfural is converted to this compound and the formamide is converted to formic acid. The reaction is reversible, and the equilibrium can be shifted to favor the formation of this compound by increasing the acidity of the reaction mixture.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. In addition, this compound has been found to inhibit the enzyme 5-alpha-reductase, which is involved in the metabolism of testosterone. This compound has also been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-(Furan-3-ylformamido)propanoic acid has several advantages for laboratory experiments. It is a water-soluble solid, which makes it easy to work with in the lab. It is also relatively inexpensive and has a wide range of applications. However, it has some limitations. For example, it is not very stable and can decompose over time. In addition, it is toxic and should be handled with care.

Future Directions

There are several potential future directions for 2-(Furan-3-ylformamido)propanoic acid research. One potential direction is to explore the use of this compound as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Another potential direction is to investigate the biochemical and physiological effects of this compound and to explore its potential therapeutic applications. Additionally, further research could be done to improve the stability of this compound and to develop new methods for its synthesis. Finally, further studies could be done to investigate the potential environmental impacts of this compound.

Synthesis Methods

2-(Furan-3-ylformamido)propanoic acid can be synthesized through several methods. The most common method is the reaction between furfural and formamide in the presence of an acid catalyst. This reaction yields this compound in high yields. Other methods include the reaction of furfural with dimethylformamide, formic acid, and ammonium formate.

Safety and Hazards

The safety and hazards associated with “2-(Furan-3-ylformamido)propanoic acid” are not explicitly mentioned in the search results. It’s generally recommended to handle all chemicals with appropriate safety measures, including wearing protective equipment and working in a well-ventilated area .

properties

IUPAC Name

2-(furan-3-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5(8(11)12)9-7(10)6-2-3-13-4-6/h2-5H,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRQBMOHAAJSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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